D-Cystine dimethyl ester

Description

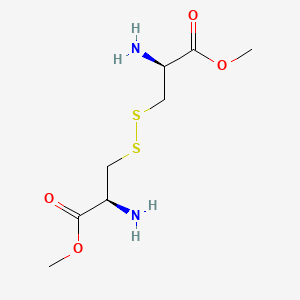

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNPYNCKSWEHA-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444996-03-6 | |

| Record name | Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for D Cystine Dimethyl Ester

Enantioselective Synthesis of D-Cysteine Precursors

The production of D-cystine dimethyl ester fundamentally relies on the availability of its chiral precursor, D-cysteine. Since the naturally abundant enantiomer is L-cysteine, methods to either resolve a racemic mixture or asymmetrically transform the L-enantiomer are required.

Asymmetric Transformation Approaches for D-Cysteine Hydrochloride Monohydrate Production

A notable method for obtaining D-cysteine hydrochloride monohydrate from the more common L-cysteine involves an asymmetric transformation process that leverages a chiral inducer. This approach circumvents the need for classical resolution by inducing the preferential crystallization of the desired D-enantiomer.

The process commences with the reaction of L-cysteine with acetone (B3395972) in a suitable medium, such as acetic or propionic acid, to form a cyclic derivative, 2,2-dimethylthiazolidine-4-carboxylic acid. patsnap.com The crucial step of stereochemical inversion is then initiated by introducing salicylic (B10762653) aldehyde as an asymmetric transforming agent, along with L-tartaric acid. patsnap.com This induces an asymmetric transformation, leading to the formation of a double salt, D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate, which preferentially crystallizes from the solution. patsnap.com

The final stages involve the hydrolysis of this isolated double salt to cleave the thiazolidine (B150603) ring, followed by crystallization and purification steps. patsnap.com The resulting D-cysteine is then treated with hydrochloric acid to yield the stable D-cysteine hydrochloride monohydrate product. patsnap.com A representative procedure is detailed in the table below.

Table 1: Asymmetric Transformation of L-Cysteine to D-Cysteine Hydrochloride Monohydrate patsnap.com

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Thiazolidine Formation & Asymmetric Transformation | L-cysteine, L-tartaric acid, acetone, acetic acid, salicylic aldehyde. Reflux for 20 hours, then cool to 0°C. | D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate double salt |

| 2. Hydrolysis | Dissolve double salt in water, reflux for 1.5 hours. Concentrate and adjust pH with triethylamine (B128534). | D-cysteine |

| 3. Hydrochloride Salt Formation | React D-cysteine with concentrated hydrochloric acid at 40°C. Cool to -5°C and filter. | D-cysteine hydrochloride monohydrate |

Enzymatic and Biocatalytic Routes to Chiral D-Amino Acids

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral D-amino acids. tandfonline.com Enzymes can operate under mild conditions with high enantioselectivity. tandfonline.com For the synthesis of D-cysteine specifically, an enzymatic route has been developed using the bacterium Pseudomonas putida. tandfonline.comoup.com This method utilizes the enzyme 3-chloro-D-alanine chloride-lyase, which catalyzes a β-replacement reaction. tandfonline.comoup.com In the presence of sodium hydrosulfide, the enzyme converts 3-chloro-D-alanine into D-cysteine. tandfonline.comoup.com Researchers have optimized both the bacterial culture conditions and the reaction parameters to achieve a complete conversion of the substrate, yielding up to 20.6 mg/mL of D-cysteine. oup.comtandfonline.com

More broadly, several enzymatic strategies are employed for the synthesis of chiral D-amino acids, which could be applied to D-cysteine precursors. These include:

D-Hydantoinases and D-Carbamoylases: This two-enzyme system converts D,L-5-monosubstituted hydantoins into D-amino acids.

D-Amino Acid Aminotransferases (D-AATs): These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine) to an α-keto acid, producing a new D-amino acid. wikipedia.org

N-Acyl-D-amino Acid Amidohydrolases: These enzymes specifically hydrolyze N-acyl-D-amino acids to yield the desired D-amino acid.

Table 2: Enzymatic Synthesis of D-Cysteine tandfonline.comoup.com

| Enzyme | Source Organism | Substrate | Product | Key Condition |

|---|

Esterification Techniques for this compound

Once D-cysteine is obtained, it is typically oxidized to its disulfide form, D-cystine, before undergoing esterification. The direct esterification of cysteine can be complicated by the reactivity of its thiol group.

Conventional Esterification Methods for Amino Acid Methyl Esters

The most common method for synthesizing amino acid methyl esters is the Fischer-Speier esterification. wikipedia.org This reaction involves treating the amino acid (or in this case, D-cystine) with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. nih.govnrochemistry.com The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. wikipedia.org The reaction is an equilibrium process, and it is often driven to completion by using a large excess of methanol or by removing the water formed during the reaction. wikipedia.orgnrochemistry.com

An alternative convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol. mdpi.com This system effectively converts various amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields at room temperature. mdpi.com This method is often more convenient and avoids the harsh conditions associated with other reagents like thionyl chloride. mdpi.com

Optimized Conditions for High-Yield Synthesis of this compound

For the high-yield synthesis of this compound, a multi-step process starting from D-cystine can be employed. This process first involves the formation of the dimethyl ester dihydrochloride (B599025) salt. google.comgoogle.com D-cystine is treated with an alcohol like methanol and a chlorinating agent. google.comgoogle.com This directly produces this compound dihydrochloride. This salt is then often used in subsequent steps, such as the synthesis of protected analogues. google.comgoogle.com

Synthesis of Protected this compound Analogues

To facilitate further chemical transformations, such as peptide synthesis, the amino groups of this compound are often protected. A common derivatization is N-acetylation.

The synthesis of di-N-acetyl-D-cystine dimethyl ester is typically achieved by reacting this compound dihydrochloride with acetic anhydride. google.comgoogle.com The reaction is carried out in a suitable solvent like acetonitrile, and a base, such as triethylamine, is added to neutralize the hydrochloride salt and scavenge the acid produced during the acylation. google.comgoogle.com The reaction is often performed at a reduced temperature (e.g., 0°C) to control reactivity. google.comgoogle.com This procedure yields the di-N-acetylated product, which can be isolated through filtration and purified. google.com

Table 3: Synthesis of di-N-acetyl-D-cystine dimethyl ester google.comgoogle.com

| Step | Starting Material | Reagents | Conditions | Product |

|---|

| 1. N-Acetylation | this compound dihydrochloride | Acetic anhydride, triethylamine | Acetonitrile solvent, 0 ± 5°C | di-N-acetyl-D-cystine dimethyl ester |

Preparation of N,N'-Di-Boc-(L)-cystine-dimethyl ester and Related Derivatives

The synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl ester, a derivative of L-cystine, provides a representative example of the synthetic strategies that can be applied to its D-enantiomer. The process typically involves two key steps: the protection of the amino groups and the esterification of the carboxylic acid groups.

A common method for the protection of the amino groups in cystine is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group, which is stable under a variety of reaction conditions but can be readily removed with acid. smolecule.com The esterification of the carboxylic acid groups to form the dimethyl ester can be achieved by reacting the protected cystine with methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid. google.commdpi.com For instance, cystine can be reacted with thionyl chloride in methanol at a low temperature, followed by reflux to yield the dimethyl ester hydrochloride. google.com

Alternatively, a one-pot synthesis can be employed. For example, the reaction of L-cystine with trimethylchlorosilane (TMSCl) in methanol at room temperature can produce the corresponding amino acid methyl ester hydrochloride in good yield. mdpi.com Following esterification, the amino groups can be protected using (Boc)₂O in the presence of a base like sodium bicarbonate to yield N,N'-Di-Boc-cystine-dimethyl ester. nih.gov

The synthesis of related derivatives, such as N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, follows a similar principle but utilizes a different protecting group, the benzyloxycarbonyl (Cbz or Z) group. google.com This is typically introduced by reacting cystine dimethyl ester with benzyl (B1604629) chloroformate in the presence of a base. google.com

Table 1: Synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl ester and Related Derivatives

| Starting Material | Reagents | Product | Key Steps |

| L-Cystine | 1. Thionyl chloride, Methanol2. (Boc)₂O, Sodium bicarbonate | N,N'-Di-Boc-(L)-cystine-dimethyl ester | Esterification followed by N-protection |

| L-Cystine | 1. Trimethylchlorosilane, Methanol2. (Boc)₂O, Sodium bicarbonate | N,N'-Di-Boc-(L)-cystine-dimethyl ester | One-pot esterification followed by N-protection |

| Cystine | 1. Methanol, HCl (gas)2. Benzyl chloroformate, Sodium bicarbonate | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester | Esterification followed by N-protection |

This table is generated based on synthetic principles and may not represent optimized reaction conditions.

Impact of Protecting Groups on Synthetic Pathways

The choice of protecting groups for the amino and thiol functionalities of cysteine and cystine derivatives is critical as it dictates the synthetic routes and the potential for side reactions. rsc.org Protecting groups serve to prevent unwanted reactions at specific sites while other parts of the molecule are being modified. researchgate.net

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The Boc group is acid-labile and can be removed under relatively mild acidic conditions, which is advantageous when other acid-sensitive groups are present. smolecule.com The Cbz group is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy. google.com Orthogonality in protecting groups allows for the selective removal of one group in the presence of another, which is crucial for the synthesis of complex molecules like peptides with specific disulfide bond patterns. rsc.org

The thiol group of cysteine is highly reactive and prone to oxidation and alkylation. rsc.org Therefore, its protection is often necessary during peptide synthesis. rsc.org A variety of thiol-protecting groups have been developed, each with its own specific cleavage conditions. acs.org The choice of thiol protection can influence the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. rsc.org

Design and Synthesis of Chemically Modified this compound Analogues

The chemical modification of this compound allows for the creation of analogues with tailored properties for specific research applications. These modifications often focus on enhancing lipophilicity or introducing specific functionalities for controlled derivatization.

Exploration of Lipophilic D-Thiol Esters

Increasing the lipophilicity of cysteine and its derivatives can enhance their ability to cross cellular membranes. acs.org This is particularly relevant for studying intracellular processes. D-cysteine ethyl ester (D-CYSee) and this compound (D-CYSdime) are examples of lipophilic analogues that have been investigated for their ability to enter cells more readily than their parent amino acids. nih.govnih.goviu.edu

The synthesis of these lipophilic esters generally involves the esterification of the carboxylic acid group of D-cysteine or D-cystine with the corresponding alcohol (e.g., ethanol (B145695) for the ethyl ester) under acidic conditions. acs.org For instance, S-nitroso-l-cysteine ethyl ester was prepared by the direct S-nitrosation of the hydrochloride of L-cysteine ethyl ester. acs.org This highlights that the esterification is a key step in conferring lipophilicity.

Research has shown that lipophilic D-thiol esters can have distinct biological activities compared to their non-lipophilic counterparts. For example, D-cysteine ethyl ester and this compound have been shown to reverse the deleterious effects of morphine on arterial blood-gas chemistry, while D-cysteine had no effect. nih.goviu.edu This suggests that the increased lipophilicity and ability to penetrate cells are crucial for their observed effects. nih.gov The development of other lipophilic analogues, such as N-acetylcysteine ethyl ester (NACET), further underscores the importance of this strategy in medicinal chemistry research. nih.gov

Table 2: Examples of Lipophilic D-Thiol Ester Analogues

| Compound | Parent Amino Acid | Modification | Potential Advantage |

| D-Cysteine ethyl ester (D-CYSee) | D-Cysteine | Ethyl esterification | Enhanced cell permeability |

| This compound (D-CYSdime) | D-Cystine | Dimethyl esterification | Increased lipophilicity |

| D-Cystine diethyl ester (D-CYSdiee) | D-Cystine | Diethyl esterification | Increased lipophilicity |

This table provides examples of lipophilic D-thiol esters and their potential advantages based on available research.

Controlled Derivatization for Specific Research Applications

Controlled derivatization of this compound and its analogues is a powerful tool for creating probes and molecules for specific research purposes, such as studying protein structure, function, and interactions. mdpi.comresearchgate.net This often involves the attachment of fluorescent tags, radiolabels, or other reporter groups.

Chiral derivatization reagents are used to distinguish between D- and L-amino acids in complex biological samples. mdpi.com For instance, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N,N-dimethyl-L-cysteine can be used to derivatize amino acids for analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This allows for the sensitive and selective quantification of D-amino acids.

For applications in radiopharmaceuticals, thiol-selective bioconjugation strategies are employed to label cysteine-containing peptides and proteins. thno.org This can involve the use of prosthetic groups that react specifically with the thiol group of cysteine. thno.org The synthesis of these derivatized molecules requires careful control of reaction conditions to ensure that the derivatization occurs at the desired position without affecting other functional groups in the molecule.

The synthesis of L-cystine diamides is another example of controlled derivatization. nih.gov In this case, the carboxylic acid groups of Boc-protected L-cystine were amidated, and subsequent deprotection yielded the diamide (B1670390) derivatives. nih.gov This modification was designed to improve chemical and metabolic stability compared to the corresponding esters. nih.gov Such strategies allow for the fine-tuning of the physicochemical properties of the parent molecule to suit a specific application.

Advanced Structural and Spectroscopic Characterization of D Cystine Dimethyl Ester

High-Resolution Spectroscopic Analysis for Confirmation of Molecular Architecture

The precise molecular structure of D-Cystine dimethyl ester is confirmed through a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical data.

In ¹H NMR studies of L-Cystine dimethyl ester dihydrochloride (B599025), a closely related compound, specific chemical shifts are observed. chemicalbook.com For instance, in a DMSO-d6 solvent, the proton signals appear at distinct positions, such as 4.305 ppm, 3.771 ppm, and a multiplet between 3.354-3.417 ppm. chemicalbook.com These shifts are assigned to the different protons within the molecule, allowing for a detailed analysis of its structure. Conformational analyses of similar amino acid derivatives have been successfully performed using a combination of ¹H NMR and theoretical calculations to understand the molecule's behavior in different solvents. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the α-carbon and β-carbon of the cysteine residue are particularly sensitive to the local chemical environment, including the formation of the disulfide bond. nih.gov Statistical analysis of a database of cysteine chemical shifts has shown that the Cβ shift is a strong indicator of the redox state of the cysteine residue. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for L-Cystine Dimethyl Ester Dihydrochloride

| Assignment | Shift (ppm) |

| A | 4.305 |

| B | 3.771 |

| C¹ | 3.417 |

| D¹ | 3.354 |

| Data obtained in DMSO-d6 solvent. chemicalbook.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to determine the exact molecular mass of this compound and to study its fragmentation pattern, which provides further structural confirmation. The computed molecular weight of this compound is 268.4 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of cystine derivatives often shows susceptibility to the scission of the S-S bond. nii.ac.jp However, techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) can provide more stable molecular ion peaks. nii.ac.jp For instance, in a study of cystine derivatives, the use of a dithiodiethanol (DTDE) matrix in FAB-MS significantly increased the intensity of the protonated molecular ion peak. nii.ac.jp The fragmentation of N-acyl amino acid derivatives under mass spectrometry often involves characteristic losses of functional groups, which helps in identifying the parent molecule. nist.gov The fragmentation patterns can reveal specific cleavages, such as those adjacent to the carbonyl group in esters. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR spectra of cystine dimethyl ester dihydrochloride have been recorded using techniques like Potassium Bromide (KBr) wafer and Attenuated Total Reflectance (ATR). nih.gov The IR spectrum of a related compound, S-allyl Cysteine Ester, shows characteristic absorption bands for the N-H group (3366 cm⁻¹), the C=O group of the ester (1736 cm⁻¹), and the C-O-C linkage (1238 cm⁻¹). brieflands.com

Raman spectroscopy is particularly useful for studying the disulfide (S-S) bond. In situ Raman spectroscopy has been effectively used to monitor the formation and breakage of disulfide bonds in L-cysteine, providing a clear distinction between reversible and irreversible modifications of the thiol group. rsc.org

Advanced Chromatographic and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other related compounds or metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds. For chiral molecules like this compound, chiral HPLC is crucial for determining the enantiomeric excess, which is a measure of the purity of one enantiomer over the other. sigmaaldrich.com The separation of diastereomeric esters using HPLC on a silica (B1680970) gel column is a common strategy for resolving enantiomers. tcichemicals.commdpi.com The progress of reactions involving cystine derivatives is often monitored by HPLC to ensure the formation of the desired product and to assess its purity. rsc.orggoogle.com The use of chiral derivatizing agents can facilitate the separation and quantification of enantiomers by HPLC. nsf.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for detecting and profiling metabolites of this compound in biological samples. semanticscholar.orgnih.gov LC-MS/MS has been used to study the pharmacokinetics of related compounds in plasma. researchgate.net The derivatization of amino acids can enhance their detection by LC-MS. For example, N,N-dimethyl-L-cysteine (DiCys) has been used with o-phthalaldehyde (B127526) (OPA) for the derivatization of chiral metabolites, showing excellent performance in reversed-phase LC-MS analyses. semanticscholar.orgnih.gov This approach has been successfully applied to detect D-amino acids in complex biological extracts. semanticscholar.org

Microscopic Analysis of Crystal Habit and Self-Assembled Structures

The microscopic examination of this compound and its interactions provides significant insights into its crystalline nature and its influence on the self-assembly of related molecules. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have been instrumental in elucidating these properties at a micro and nanoscale level.

Scanning Electron Microscopy (SEM) has been employed to study the crystal habit of cystine, a molecule structurally related to this compound. L-cystine stones, for instance, are composed of aggregated hexagonal crystals. acs.org The use of cystine ester mimics, such as L-cystine dimethyl ester (CDME), has been shown to alter this crystal habit. In studies involving a mouse model of cystinuria, treatment with CDME resulted in a notable change in the morphology of cystine stones, leading to the formation of numerous small crystals. nih.gov This suggests that this compound likely influences the crystal growth and aggregation patterns of cystine.

Biomimetic crystallization studies of L-cystine have further revealed that its hierarchical structures can be influenced by the initial concentration of L-cysteine, leading to unique spherical or hexagonal superstructures through a self-assembly process. sci-hub.se SEM imaging in these studies shows distinct morphologies, such as flower-like bunches of hexagons, when cystine is crystallized in the presence of cysteine, which acts as a molecular additive modifying the crystal morphology. sci-hub.se To prepare samples for SEM analysis, air-dried L-cystine crystals are typically mounted on aluminum stubs using double-sided carbon tape and coated with a thin layer of iridium to enhance conductivity for imaging. acs.org

| Microscopy Technique | Analyte | Key Findings | Reference |

| Scanning Electron Microscopy (SEM) | L-Cystine Stones | Aggregated hexagonal crystals. | acs.org |

| Scanning Electron Microscopy (SEM) | Cystine stones from CDME-treated mice | Altered crystal habit with numerous small crystals. | nih.gov |

| Scanning Electron Microscopy (SEM) | L-Cystine with L-Cysteine | Formation of flower-like bunches of hexagonal superstructures. | sci-hub.se |

Atomic Force Microscopy (AFM) has proven to be a powerful tool for the real-time, in-situ investigation of crystal growth dynamics and the effects of inhibitors. Studies on L-cystine have utilized AFM to observe the growth of hexagonal crystals from well-defined spiral dislocations. scispace.com The introduction of structural mimics like L-cystine dimethyl ester (L-CDME) and L-cystine methyl ester (L-CME) has been shown to dramatically reduce the growth velocity of the crystal steps. scispace.comup.edu.mx This inhibition is attributed to the specific binding of these ester molecules to the crystal surface, which obstructs the attachment of L-cystine molecules. scispace.comup.edu.mx

The binding of L-CDME to the {100} steps of the L-cystine crystal leads to a roughening of the normally linear step edges and a rounding of the hillock corners. scispace.com This pinning of the steps by L-CDME molecules effectively slows down the growth in the fast-growth directions. scispace.com The inhibitory effect is concentration-dependent, with higher concentrations of L-CDME leading to a greater reduction in crystal yield and size. scispace.com These nanoscale observations from AFM are consistent with bulk crystallization experiments. acs.orgscispace.com The ability of AFM to visualize crystal growth in real-time has been crucial in identifying L-CDME as an effective inhibitor of L-cystine crystal growth. nih.gov For AFM analysis, L-cystine single crystals are often mounted on a specimen disk with their dominant {0001} faces oriented upwards for imaging. acs.org

| Technique | System Studied | Key Observations | Inferred Mechanism | Reference |

| Atomic Force Microscopy (AFM) | L-Cystine Crystal Growth | Growth occurs via spiral dislocations. | - | scispace.com |

| Atomic Force Microscopy (AFM) | L-Cystine with L-CDME/L-CME | Reduced growth velocity of crystal steps. | Specific binding of esters to the crystal surface frustrates the attachment of L-cystine. | scispace.comup.edu.mx |

| Atomic Force Microscopy (AFM) | L-Cystine with L-CDME | Roughening of step edges and rounding of hillock corners. | Step pinning by adsorbed L-CDME molecules. | scispace.com |

| Atomic Force Microscopy (AFM) | L-Cystine with L-CDME | Decreased crystal dimensions. | Inhibition of crystal growth by the molecular imposter. | nih.gov |

Mechanistic Investigations of D Cystine Dimethyl Ester in Biological Research Models Non Clinical

In Vitro and Ex Vivo Studies of Cellular Permeability and Intracellular Accumulation

D-Cystine dimethyl ester is characterized as a cell-penetrant disulfide thiol ester, a property conferred by the esterification of its carboxyl groups. nih.govnih.govnih.govresearchgate.net This structural modification increases its lipophilicity, enabling it to permeate cellular membranes. turkjpediatr.org The primary mechanism of its entry into cells, including neurons, is its ability to bypass the conventional amino acid transport systems. nih.govnih.goviu.edu

Specifically, its transport is independent of the L-amino acid transporter (LAT) and the Excitatory Amino Acid Transporter Type 3 (EAAT3). nih.goviu.edu This allows the compound to deliver its cystine payload into the cellular environment even when these transport systems are inhibited or compromised. nih.gov Once inside the cell, this compound is acted upon by intracellular carboxylesterases, which cleave the ester bonds to release free cystine. nih.govturkjpediatr.org This process facilitates a rapid increase in the intracellular concentration of cystine. iu.edupnas.org This mode of entry is crucial for its biological activity in models where standard amino acid uptake is impaired. nih.govnih.gov

Following its entry into the cell and subsequent hydrolysis, the liberated cystine undergoes specific subcellular compartmentalization. In vitro and ex vivo studies using various cell types, such as leukocytes and fibroblasts, have demonstrated that the accumulated cystine is sequestered within the lysosomes. turkjpediatr.orgpnas.orgpnas.orgumich.edu This method of using cystine dimethyl ester to artificially load cells with cystine serves as a key experimental model to study the pathophysiology of cystinosis, a lysosomal storage disease characterized by a defect in the lysosomal cystine transporter, cystinosin. turkjpediatr.orgpnas.orgumich.edu

In normal leukocytes and fibroblasts exposed to cystine dimethyl ester, the cells accumulate significant amounts of intracellular cystine, which is localized to the granular fraction of the cells. pnas.orgpnas.org This can lead to the appearance of abnormally lucent and distended lysosomes. pnas.org In cystinotic cells, which lack a functional lysosomal efflux transporter for cystine, the clearance of this ester-derived cystine is substantially slower compared to normal cells. pnas.orgpnas.org This differential clearance rate provides direct evidence for a defective cystine transport mechanism in cystinotic lysosomes. pnas.orgumich.edu

Below is a table summarizing the findings from a study on cystine accumulation and clearance in leukocytes after exposure to cystine dimethyl ester.

| Cell Type | Observation after Exposure to Cystine Dimethyl Ester | Cystine Clearance | Reference |

| Normal Leukocytes | Substantial intracellular cystine accumulation; distended lysosomes. | Significantly faster clearance of accumulated cystine. | pnas.orgpnas.org |

| Cystinotic Leukocytes | Substantial intracellular cystine accumulation; distended lysosomes. | Significantly slower clearance of accumulated cystine. | pnas.orgpnas.org |

Interactions with Amino Acid Transport Systems

A pivotal aspect of the mechanism of this compound involves its interaction with processes mediated by the Excitatory Amino Acid Transporter Type 3 (EAAT3). frontiersin.orgnih.govfrontiersin.org In several biological research models, particularly those investigating opioid effects, the function of EAAT3 is significantly inhibited. nih.govjax.orgnih.gov Opioids like morphine have been shown to decrease the transport of L-cysteine into neurons by inhibiting EAAT3 activity. nih.govfrontiersin.orgfrontiersin.org This blockade leads to a cascade of downstream effects, including a depleted intracellular cysteine pool, altered redox homeostasis, and epigenetic modifications. nih.govfrontiersin.org

This compound circumvents this opioid-induced blockade. nih.gov Because its entry into the cell is not dependent on EAAT3, it can effectively replenish intracellular cystine levels despite the transporter's inhibition. nih.govnih.gov By bypassing the compromised EAAT3, this compound can modulate and potentially reverse the cellular consequences of reduced cysteine uptake, representing a novel mechanism to counteract opioid-induced cellular deficits. nih.govfrontiersin.org

The cellular uptake of this compound is notable for its lack of stereospecificity. nih.gov Its transport into cells does not rely on transporters that are selective for L-amino acids, such as the L-amino acid transporter (LAT). iu.edu The ability of D-isomers of cysteine esters to readily enter cells is attributed to their increased lipophilicity, which facilitates diffusion across the plasma membrane, a process independent of the stereospecific recognition required by amino acid transporters. nih.govfrontiersin.org

Research comparing the effects of L- and D-cysteine esters indicates that while both forms are cell-penetrant, their downstream biological and metabolic effects can differ, suggesting that while cellular entry is not stereospecific, subsequent intracellular pathways may be. nih.govfrontiersin.orgiu.edu However, the fundamental process by which this compound overcomes transport inhibition, such as that seen with EAAT3, is independent of stereospecific transport mechanisms. nih.gov This contrasts with the lysosomal cystine transport system itself, which does exhibit high selectivity for the L-stereoisomer of cysteine, a distinct process from the initial cellular entry of the esterified compound. umich.edu

Influence on Intracellular Redox Homeostasis

This compound exerts a significant influence on the intracellular redox environment. Upon cellular entry and hydrolysis to cystine, it is subsequently reduced to two molecules of cysteine in the reducing environment of the cytoplasm. iu.edunih.gov This directly increases the intracellular concentration of cysteine, a key precursor for the synthesis of glutathione (B108866) (GSH). frontiersin.orgcymitquimica.com GSH is a critical tripeptide that serves as a primary antioxidant, maintaining cellular redox balance. frontiersin.orgnih.gov

By elevating the intracellular cysteine pool, this compound can enhance the cell's capacity to synthesize GSH, thereby shifting the redox state toward a more reduced potential and bolstering antioxidant defenses. iu.eduresearchgate.net This is particularly relevant in conditions of oxidative stress, such as that induced by opioids, which can deplete intracellular GSH by inhibiting EAAT3-mediated cysteine uptake. nih.govfrontiersin.orgiu.edu The administration of this compound can counteract this effect by providing an alternative source of cysteine. nih.gov The introduction of a disulfide compound can also transiently induce the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase as the cell adapts to the change in thiol/disulfide balance. researchgate.net Therefore, this compound functions as a modulator of intracellular redox homeostasis by directly supplementing the cysteine pool required for GSH synthesis. iu.eduresearchgate.net

Pathways of Redox Modulation and Oxidative Stress Responses

This compound (D-CDME) has been a subject of investigation for its role in modulating cellular redox states and influencing oxidative stress responses. In various non-clinical models, the administration of cystine esters, including D-CDME, has been shown to impact the levels of intracellular thiols, which are crucial for maintaining redox balance. nih.gov

In a human-derived proximal tubular epithelial cell line, loading with cystine dimethyl ester led to an increase in total glutathione content and a significant depletion of superoxide. researchgate.netresearchgate.net This was accompanied by an increased oxidative stress index and decreased activity of catalase, an important antioxidant enzyme. researchgate.netresearchgate.net However, the activity of superoxide dismutase remained normal. researchgate.netresearchgate.net These findings suggest that while D-CDME can influence the cellular antioxidant machinery, its effects are complex and may not uniformly enhance all antioxidant defenses.

Furthermore, studies have highlighted that the cysteine/cystine redox couple can oxidize proteins without the direct involvement of more potent oxidants. researchgate.netresearchgate.net This indicates a subtle yet significant role for compounds like D-CDME in modulating cellular signaling and function through redox-based mechanisms. The concept of oxidative stress has been linked to apoptosis in various kidney diseases, and the modulation of thiol/disulfide states is considered a key factor in these processes. researchgate.netresearchgate.net

It's important to note that some research suggests that the toxic effects observed with L-cystine esters, which can mimic cystinosis, are not seen with this compound. researchgate.netresearchgate.net This distinction underscores the stereospecificity of these effects and highlights the unique properties of the D-isomer in redox modulation.

Role in Thiol/Disulfide Redox States

The balance between thiols and disulfides is a critical determinant of the cellular redox environment and plays a pivotal role in signaling pathways that control cell proliferation and apoptosis. researchgate.netresearchgate.net this compound, as a disulfide, directly influences this balance. Upon entering cells, it can be reduced to D-cysteine, thereby altering the intracellular thiol pool.

Research has demonstrated that variations in the cysteine/cystine redox state within physiological ranges can affect signaling pathways. researchgate.netresearchgate.net When the thiol/disulfide redox states are more oxidized, the importance of free-radical-scavenging antioxidants increases. researchgate.netresearchgate.net This suggests that the cellular response to oxidative challenges is intricately linked to the existing thiol/disulfide balance.

In rat kidney models, the administration of cystine dimethyl ester was found to reduce the thiol/disulfide ratio. scielo.br This shift towards a more oxidized state was associated with the inhibition of certain thiol-containing kinases, indicating a direct link between the thiol/disulfide redox state and enzymatic activity. scielo.br The major cellular thiol/disulfide systems, such as glutathione/glutathione disulfide (GSH/GSSG) and cysteine/cystine, are not in redox equilibrium and respond differently to various stimuli, underscoring the complexity of these regulatory networks. researchgate.net

Investigation of Biochemical Signal Transduction Pathways

Impact on Kinase Activity and Metabolic Control

Research in animal models has revealed that this compound can significantly impact the activity of key kinases involved in metabolic control. In rat kidneys, administration of cystine dimethyl ester led to a reduction in the thiol/disulfide ratio and subsequent inhibition of thiol-containing kinases. scielo.br This suggests a redox-sensitive regulation of these enzymes, where an oxidized environment, promoted by D-CDME, leads to decreased kinase activity. scielo.br

Furthermore, studies on prostate cancer cells have shown that cystine dimethyl ester can induce apoptosis by regulating the activity of protein kinase C (PKC) isozymes. researchgate.net Specifically, it was observed to stimulate the pro-apoptotic PKC-delta and reduce the activity of the oncogenic PKC-epsilon. researchgate.net This regulation of PKC activity appears to be a critical component of the compound's effects on cell fate. In other cellular models, D-CDME was also shown to induce oxidative regulation of PKC, leading to its inactivation, an effect that could be reversed by the reducing agent dithiothreitol (B142953) (DTT) and thioredoxin. oup.com

Unraveling Mechanisms of Physiological Modulation in Animal Models (e.g., Ventilatory and Gas-Exchange Dynamics)

In animal models, this compound has been shown to modulate physiological processes, particularly ventilatory and gas-exchange dynamics, often in the context of opioid-induced respiratory depression. nih.goviu.edu Intravenous administration of D-CDME in rats was found to reverse the negative effects of morphine on arterial blood gas chemistry, including pH, pCO2, pO2, and sO2. nih.goviu.edu It also improved the Alveolar-arterial (A-a) gradient, a measure of gas exchange efficiency in the lungs. nih.goviu.edu

The proposed mechanisms for these effects are thought to involve both central and peripheral actions, as D-CDME can likely penetrate the brain, lungs, and peripheral chemoreceptors. nih.goviu.edu Studies using unanesthetized rats have further demonstrated that D-CDME can overcome the adverse effects of morphine on breathing without compromising its analgesic effects. frontiersin.org This selective modulation suggests a mechanism that is distinct from that of opioid receptor antagonists. frontiersin.org The ability of D-CDME to rapidly enter cells is considered a key factor in its physiological effects. iu.edu

| Parameter | Effect of Opioid (e.g., Morphine) | Effect of this compound | Reference |

|---|---|---|---|

| Arterial pH | Decrease | Reversal of Decrease | nih.gov, iu.edu |

| Arterial pCO2 | Increase | Reversal of Increase | nih.gov, iu.edu |

| Arterial pO2 | Decrease | Reversal of Decrease | nih.gov, iu.edu |

| Arterial sO2 | Decrease | Reversal of Decrease | nih.gov, iu.edu |

| Alveolar-arterial (A-a) Gradient | Increase (Worsening of Gas Exchange) | Reversal of Increase (Improvement of Gas Exchange) | nih.gov, iu.edu |

| Tidal Volume | Depression | Reversal of Depression | frontiersin.org |

| Minute Ventilation | Depression | Reversal of Depression | frontiersin.org |

Research into Lysosomal Function and Cystine Metabolism in Model Systems

This compound has been instrumental as a research tool to investigate lysosomal function and cystine metabolism, particularly in the context of the genetic disorder cystinosis. nih.gov In this disease, a defect in the lysosomal cystine transporter, cystinosin, leads to the accumulation of cystine within lysosomes. researchgate.net D-CDME can be used to artificially load lysosomes with cystine, thereby mimicking the primary cellular phenotype of cystinosis. nih.govelifesciences.org This model has been crucial in establishing that the fundamental defect in cystinosis is the impaired exit of cystine from lysosomes. nih.gov

By using D-CDME to load lysosomes in various cell types, including leukocytes and fibroblasts, researchers have been able to study the consequences of lysosomal cystine accumulation. nih.govnih.gov For instance, early studies using this model suggested that cystine accumulation might affect mitochondrial ATP production. nih.gov However, more recent research has indicated that D-CDME itself can have toxic effects on mitochondrial ATP generation, which are not observed in cells from cystinosis patients, raising questions about the complete fidelity of this model for studying the disease's pathogenesis. researchgate.netnih.gov

Effects on Lysosomal Cystine Loading

This compound, and more commonly its L-isomer (CDME), has been utilized in non-clinical research as a tool to induce the accumulation of cystine within lysosomes, thereby creating an in vitro model for the genetic disorder cystinosis. nih.govbiorxiv.orgelifesciences.orgerknet.org The esterified form of cystine can permeate cell membranes and enter the lysosomal compartment, where endogenous esterases cleave the methyl ester groups. This process traps the less permeable cystine amino acid inside the lysosome, mimicking the primary defect of the disease. karger.com

Early investigations using this method on leukocytes demonstrated that exposure to cystine dimethyl ester resulted in a substantial increase in intracellular cystine in both normal and cystinotic cells. pnas.org A key finding from these studies was the significant difference in the subsequent clearance of the accumulated cystine. Normal leukocytes cleared the ester-loaded cystine much more rapidly than leukocytes from patients with cystinosis, providing direct evidence for a defective cystine clearance mechanism from cystinotic lysosomes in situ. pnas.org

| Cell Type | Parameter | Value Range |

|---|---|---|

| Normal Leukocytes | Cystine Clearance Half-Time (min) | 20 - 48 |

| Cysteine-N-ethylmaleimide/Cystine Ratio | 0.43 - 0.99 | |

| Cystinotic Leukocytes | Cystine Clearance Half-Time (min) | 165 - 430 |

| Cysteine-N-ethylmaleimide/Cystine Ratio | 0.03 - 0.20 |

*Ratio measured 60 minutes after termination of loading, indicating the rate of cystine reduction to cysteine.

Further research has revealed that the cellular consequences of CDME loading are complex and not solely attributable to the physical accumulation of cystine. researchgate.netnih.gov Studies on human proximal tubular epithelial cell lines showed that CDME loading induces a range of effects that are independent of lysosomal cystine accumulation itself. researchgate.netnih.gov For instance, incubating renal epithelial cells (LLC-PK1) with CDME led to a reduction in the activity of the Na+-H+ antiporter and the Na+-K+-ATPase pump, which in turn altered intracellular ion concentrations and reduced the electrochemical gradients that drive transport processes. physiology.org This suggests that CDME can directly impact membrane transporters and cellular energetics. nih.govphysiology.org

More recent studies have shown that the CDME loading model is now considered limited for studying the pathophysiology of cystinosis because it can exert direct toxic effects and does not fully replicate the cellular environment of a genetic deficiency in the cystinosin transporter (CTNS). nih.govresearchgate.net A comparison between CDME loading and CTNS gene silencing in a human kidney proximal tubular cell line highlighted these differences. While both models resulted in cystine accumulation, their downstream effects on cellular redox status and energy metabolism were markedly different. researchgate.netnih.gov

| Parameter | CDME-Loaded Cells | CTNS-Silenced Cells |

|---|---|---|

| Total Glutathione Content | Increased | Decreased |

| Superoxide Levels | Extensive Depletion | Increased |

| Oxidative Stress Index | Augmented | Unaltered |

| ATP Generation Capacity | Compromised | Normal |

These findings indicate that many effects induced by CDME are independent of simple lysosomal cystine storage and underscore the limitations of using this compound as a surrogate for studying the specific consequences of the genetic defect in cystinosis. elifesciences.orgresearchgate.netnih.gov

Influence on Cystine Crystal Growth Inhibition in Research Models

This compound and its L-isomer have been investigated as potential inhibitors of L-cystine crystal growth, a key pathological event in the genetic disease cystinuria. medscape.com The therapeutic concept is based on molecular mimicry, where a structurally similar but modified molecule can interfere with the crystallization process. nih.govacs.org

In vitro bulk crystallization experiments have corroborated the AFM findings, demonstrating that L-CDME significantly reduces the total mass and size of L-cystine crystals. nih.govacs.org The presence of L-CDME at very low concentrations can lead to a drastic decrease in crystal dimensions and yield. scispace.comacs.org

Research has also examined the stereochemical specificity of this inhibition. A comparative study of L-CDME and D-CDME on the growth of L-cystine crystals (the naturally occurring form in cystinuria) found that the L-isomer was a more potent inhibitor. acs.org While D-CDME did show an inhibitory effect, it was less effective at reducing the growth velocity of L-cystine crystals compared to L-CDME at similar concentrations. acs.org Conversely, D-CDME was more effective at inhibiting the growth of D-cystine crystals. acs.org

| Parameter | Observation | Significance |

|---|---|---|

| Stone Size | Significantly decreased | Demonstrates inhibition of crystal growth |

| Total Stone Mass/Burden | Significantly decreased | Reduces overall pathological load |

| Number of Stones | Increased | Consistent with inhibition of growth and aggregation of smaller crystals |

This finding, where stone size decreases but the number of stones increases, is consistent with the proposed mechanism of inhibiting crystal growth rather than preventing initial nucleation. nih.gov The data collectively suggest that molecular imposters like this compound represent a viable mechanistic approach to controlling pathological crystallization. nih.gov

D Cystine Dimethyl Ester As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Enantiopure Compounds

Asymmetric synthesis, which favors the formation of a specific enantiomer of a chiral product, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. wikipedia.org Enantioselective synthesis aims to produce stereoisomeric products in unequal amounts by forming one or more new elements of chirality in a substrate molecule. wikipedia.org D-Cystine dimethyl ester serves as a chiral source, providing a pre-existing stereochemical framework upon which new chiral centers can be built with a high degree of control. mdpi.com

The utility of this compound in this context lies in its ability to act as a scaffold. The disulfide bond can be cleaved reductively to yield two molecules of D-cysteine methyl ester, each possessing a single chiral center. This process effectively multiplies the available chiral material from a single precursor molecule. These D-cysteine derivatives can then be elaborated through various chemical transformations. For instance, the amino and thiol groups can be selectively protected and reacted to introduce new substituents diastereoselectively, where the original stereocenter directs the stereochemical outcome of subsequent reactions. This strategy is fundamental to creating compounds with multiple, well-defined stereocenters.

Research has shown that derivatives of cysteine and cystine are crucial intermediates in creating more complex chiral molecules. researchgate.netscielo.br The predictable stereochemistry of this compound allows chemists to design synthetic routes that yield a single, desired enantiomer of a target molecule, avoiding the need for difficult chiral separations of racemic mixtures later in the synthesis. ub.edu

Table 1: Key Reactions in Asymmetric Synthesis Utilizing Cysteine/Cystine Derivatives

| Reaction Type | Description | Role of Chiral Center |

|---|---|---|

| Diastereoselective Alkylation | Introduction of an alkyl group to a position adjacent to the existing stereocenter. | Directs the incoming group to a specific face of the molecule, controlling the stereochemistry of the new C-C bond. |

| Ring-Forming Reactions | Condensation with aldehydes or other bifunctional reagents to form heterocyclic systems like thiazolidines. researchgate.netscielo.br | The stereochemistry of the amino acid backbone dictates the stereochemistry of the newly formed rings. scielo.br |

| Reductive Cleavage and Derivatization | Cleavage of the disulfide bond to produce two chiral thiol molecules, which can be independently modified. | Provides two equivalents of a chiral starting material from one molecule of the diester. |

Utilization within the Chiral Pool Strategy

The chiral pool strategy is a method in asymmetric synthesis that uses readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.inptfarm.pl This approach leverages the chirality that nature provides, bypassing the need to create it from achiral precursors. Common members of the chiral pool include amino acids, sugars, and terpenes. bccollegeasansol.ac.in this compound, derived from the unnatural amino acid D-cystine, is a prime example of a chiral pool substrate. bccollegeasansol.ac.inresearchgate.net

Its use in chiral pool synthesis is advantageous because its structure is pre-defined in three-dimensional space. bccollegeasansol.ac.in Syntheses starting from this compound can be more efficient and atom-economical, as the core chirality of the target molecule is already present in the starting material. ptfarm.pl For example, the synthesis of complex heterocyclic structures can be achieved by reacting this compound or its derivatives with achiral reagents, where the stereochemical information from the D-cystine backbone is transferred to the final product. researchgate.netscielo.br This methodology has been successfully applied to the diastereoselective synthesis of tricyclic systems derived from L-cysteine and D-penicillamine, highlighting the power of using chiral amino acid derivatives to control the formation of multiple new asymmetric centers. researchgate.netscielo.br

Table 2: Attributes of this compound as a Chiral Pool Reagent

| Attribute | Significance in Synthesis | Reference |

|---|---|---|

| Inherent Chirality | Serves as a foundation for building new stereocenters, avoiding the need for asymmetric induction from scratch. | bccollegeasansol.ac.in |

| Multiple Functional Groups | Offers various points for chemical modification (amine, ester, disulfide bond). | cymitquimica.com |

| C₂ Symmetry | The symmetrical nature of the molecule can be exploited in the synthesis of symmetrical target molecules or for the generation of two equivalents of a chiral monomer. | |

| Ready Availability | Can be prepared from D-cystine, making it an accessible starting material. | mdpi.com |

Development of Novel Synthetic Reagents and Catalysts from this compound

Beyond its role as a structural starting material, this compound can be used to create novel chiral reagents and catalysts. In enantioselective catalysis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org The development of new chiral ligands for metal catalysts is a major focus in this area. wikipedia.org

The functional groups on this compound make it an ideal precursor for chiral ligands. The nitrogen and sulfur atoms can coordinate to metal centers, and the chiral backbone can create a specific three-dimensional environment around the metal. This chiral pocket can then influence the stereochemical outcome of a catalyzed reaction, such as an asymmetric hydrogenation or a carbon-carbon bond-forming reaction. While specific examples of catalysts derived directly from this compound are specialized, the principle is well-established using related chiral amino acid and thiol derivatives. The development of such catalysts is an ongoing area of research aimed at expanding the toolbox of synthetic chemists for performing efficient asymmetric transformations.

Role in the Construction of Peptide Mimics and Complex Molecular Architectures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. mdpi.com The replacement of the labile amide bond in peptides with more robust isosteres, like a 1,2,3-triazole ring, is a common strategy in medicinal chemistry. mdpi.com this compound can serve as a key component in building these complex structures.

Its structural similarity to L-cystine has been exploited in the development of "molecular imposters." nih.gov For instance, L-cystine dimethyl ester (the enantiomer of the title compound) was identified as an effective inhibitor of L-cystine crystal growth, a process relevant to the genetic disease cystinuria. nih.gov This work demonstrates the principle of molecular mimicry, where a modified version of a natural molecule can interact with biological systems or processes. nih.gov

Furthermore, the bifunctional nature of this compound and its derivatives facilitates the synthesis of complex molecular architectures, including macrocycles and fused-ring systems. researchgate.netrsc.org The thiol groups, exposed after reduction of the disulfide bond, are highly nucleophilic and can participate in a variety of cyclization reactions. rsc.org For example, condensation reactions between cysteine derivatives and dialdehydes can lead to the one-pot, diastereoselective synthesis of intricate tricyclic structures. researchgate.netscielo.br These complex scaffolds are of significant interest in drug discovery and materials science due to their rigid, well-defined conformations.

Applications of D Cystine Dimethyl Ester in Supramolecular Chemistry and Materials Science

Self-Assembly Phenomena and Directed Aggregate Formation

Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. Derivatives of cystine dimethyl ester are effective building blocks for such phenomena, capable of forming intricate and well-defined superstructures. rug.nlacs.org For instance, derivatives like N,N'-dibenzoyl-L-cystine dimethyl ester are known to act as hydrogelators, a property directly linked to their self-assembly capabilities. rug.nl The design flexibility allows for the creation of macrocycles and other complex molecules from cystine dimethyl ester, which then self-assemble into higher-order structures like nanotubes. acs.orgacs.org This process of hierarchical self-assembly can lead to complex morphologies, beginning with the formation of micelles which then align into filaments and ultimately form larger structures like nanowires. researchgate.net

The organization of D-cystine dimethyl ester derivatives into supramolecular assemblies is governed by a combination of weak, non-covalent forces. The most significant among these are hydrogen bonding and π-π interactions.

π-π Interactions: When aromatic groups are introduced into the this compound scaffold, for example, through N-acylation with aromatic moieties like benzoyl groups, π-π stacking interactions become a major driving force for self-assembly. rug.nl These interactions, where the electron clouds of adjacent aromatic rings attract one another, work in concert with hydrogen bonds to stabilize the formation of fibrous networks in hydrogels. rug.nlbeilstein-journals.org The interaction between phenylalanine and cysteine side chains in proteins, for example, involves attractions between the aromatic ring and the sulfur atom's lone pair, with bonding energies that contribute significantly to structural stability. researchgate.net

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Participating Groups | Role in Self-Assembly | Research Finding Reference |

| Hydrogen Bonding | Amine (N-H), Carbonyl (C=O) | Directs the formation of extended 1D chains and 2D sheets; crucial for nanotube and fiber formation. | acs.orgresearchgate.net |

| π-π Stacking | Introduced Aromatic Rings (e.g., Benzoyl) | Stabilizes aggregates, especially in gel formation; works cooperatively with hydrogen bonding. | rug.nl |

| n→π Interactions* | Sulfur/Oxygen Lone Pairs, Carbonyl Groups | Modulates local conformation and stability of the molecular backbone. | raineslab.com |

The directed self-assembly of this compound and its derivatives can produce a variety of supramolecular architectures with dimensional control.

One-Dimensional (1D) Architectures: The most common structures formed are one-dimensional, such as nanofibers, nanotubes, and ribbons. semanticscholar.org For example, cystine-based macrocyclic bisureas, synthesized from L-cystine dimethyl ester, inherently self-assemble into vertical stacks to form tube-like structures. acs.org Similarly, spirobicyclic peptides derived from L-cystine dimethyl ester form fused pairs of parallel nanotubes that extend infinitely through hydrogen bonding. acs.org These 1D structures are the fundamental building blocks for more complex materials.

Two-Dimensional (2D) Architectures: While less common, the lateral association of 1D fibers or ribbons can lead to the formation of 2D sheets or flakes. semanticscholar.org These structures are often intermediate steps in the formation of three-dimensional networks.

Three-Dimensional (3D) Architectures: The entanglement of 1D fibers or the stacking of 2D sheets results in the formation of extensive 3D networks. semanticscholar.org These networks are characteristic of supramolecular gels, where the fibrous matrix immobilizes a large volume of solvent, leading to a solid-like material. semanticscholar.orgias.ac.in The process is often hierarchical, where molecules form primary fibrils that bundle together into thicker nanofibers, which then entangle to create the 3D gel matrix. ias.ac.inrsc.org

Low-Molecular-Weight Gelator (LMWG) Systems Based on D-Cystine Derivatives

Low-molecular-weight gelators (LMWGs) are small molecules (typically <2000 Da) that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and creating a gel. rsc.org Derivatives of cystine dimethyl ester have proven to be effective LMWGs.

A notable example is the dibenzoyl derivative of cystine. rug.nl While N,N'-dibenzoyl-L-cystine requires a pH below its pKa to form a hydrogel, its corresponding dimethyl ester derivative forms a stable hydrogel at any pH. rug.nl This highlights the critical role of the ester group in promoting self-assembly into gel-forming fibrillar networks, driven by hydrogen bonding and π-π interactions. rug.nlresearchgate.net These supramolecular gels are often "smart" materials, as the non-covalent interactions holding them together can be disrupted by external stimuli like temperature or chemical triggers, allowing for reversible gel-to-sol transitions. ias.ac.inchemrxiv.org The self-assembly process typically involves a critical gelation concentration (CGC), above which the individual gelator molecules aggregate into a space-filling network. rsc.org

Interfacial Chemistry and Nanomaterial Stabilization

The unique chemical properties of the cystine scaffold, particularly the disulfide bridge and its reduced thiol form, make its derivatives highly suitable for applications in interfacial chemistry, including the stabilization of nanoparticles and the formation of ordered monolayers on surfaces.

Cysteine and its esters are widely used as capping or stabilizing agents in the synthesis of metallic nanoparticles, especially gold nanoparticles (AuNPs). researchgate.netresearchgate.net The corresponding disulfide, cystine dimethyl ester, serves as a stable precursor that can be reduced in situ or used in systems where the disulfide bond's presence is desired until it reaches the nanoparticle surface.

The stabilization mechanism relies on the strong affinity of the sulfur atom in the thiol group (from the reduced form, cysteine dimethyl ester) for gold surfaces. researchgate.netrsc.org This forms a strong anchoring bond. The rest of the molecule then provides a stabilizing corona around the nanoparticle. For instance, L-cysteine methyl ester hydrochloride has been used to create positively charged, surfactant-free AuNPs. rsc.org In this system, the mercapto group (-SH) anchors the molecule to the gold, while the protonated amine group (-NH3+) confers a positive surface charge, providing electrostatic repulsion that prevents the nanoparticles from aggregating and ensures colloidal stability. researchgate.netrsc.org The use of D-cysteine for interaction with and functionalization of gold nanoparticles has also been demonstrated, confirming the applicability of this enantiomer. acs.org

Table 2: Research on Cysteine Ester Derivatives for Gold Nanoparticle (AuNP) Stabilization

| Cysteine Derivative | Role | Stabilizing Mechanism | Key Finding | Reference |

| L-cysteine methyl ester hydrochloride | Capping/Stabilizing Agent | Anchor: Thiol group (-SH) binds to Au surface. Stability: Protonated amine (-NH3+) provides positive charge and electrostatic repulsion. | Produces stable, positively charged, surfactant-free AuNPs. | researchgate.netrsc.org |

| D-cysteine | Functionalizing Agent | Induces cross-linking and aggregation of AuNPs through surface binding. | Demonstrates the interaction of the D-enantiomer with AuNPs, showing chiral sensitivity. | acs.org |

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. rsc.org The ability of thiols and disulfides to form strong, ordered bonds with gold surfaces makes this compound and its derivatives excellent candidates for creating chiral SAMs.

Research has explicitly shown that both L- and D-cysteine can be used to form SAMs on surfaces to study cellular interactions. nih.gov In these systems, the cysteine molecules attach to the surface via their thiol groups, exposing the chiral center of the molecule to the external environment. nih.gov This allows for the creation of surfaces with specific chirality, which can be used to investigate stereospecific interactions with biological systems or to direct the assembly of subsequent layers. Furthermore, SAMs composed of cystine dimethyl ester derivatives have been fabricated on gold electrodes for the purpose of ion recognition, demonstrating their utility in creating functional sensor surfaces. researchgate.net The peptide-like backbone of these molecules allows for the introduction of various functional groups and the control over secondary structure, making them highly versatile components for advanced SAM design. rsc.org

Crystal Engineering and Growth Inhibition

This compound (D-CDME) serves as a notable example in the field of crystal engineering, particularly in the study of stereochemical effects on crystal growth inhibition. As a structural mimic, or "imposter," of the naturally occurring amino acid D-cystine, D-CDME has been utilized in research to understand and control crystallization processes. acs.org Its application provides insight into the principles of molecular recognition at the crystal-solution interface.

The primary function of D-CDME in this context is to act as a crystal growth inhibitor. acs.org This inhibition is highly specific and depends on the chirality of both the inhibitor and the growing crystal. acs.org Studies have demonstrated that D-CDME is a significantly more effective inhibitor for the crystal growth of D-cystine than its enantiomer, L-cystine dimethyl ester (L-CDME). acs.org This stereospecificity underscores the importance of precise molecular geometry in the design of crystal growth modifiers. The esterification of the carboxyl groups of D-cystine to form D-CDME introduces bulkier methyl groups, which play a crucial role in disrupting the regular addition of solute molecules to the crystal lattice. nih.gov

Mechanistic Studies of Crystal Habit Modification

The mechanism by which this compound modifies the crystal habit of D-cystine is rooted in stereospecific molecular interactions at the growing crystal surfaces. acs.org Using techniques such as in situ atomic force microscopy (AFM), researchers have been able to observe the effects of additives on crystal step growth in real-time. nih.govscispace.com These studies reveal that D-CDME molecules adsorb onto specific sites on the crystal faces of D-cystine. acs.org

The stereochemical relationship between the inhibitor and the crystal is paramount. Research comparing the inhibitory effects of D-CDME and L-CDME on D-cystine crystal growth has provided detailed mechanistic insights. While L-CDME shows minimal inhibitory effect on D-cystine crystals, D-CDME proves to be a potent inhibitor, demonstrating a clear case of chiral recognition. acs.org This indicates that the binding of the inhibitor to the chiral crystal surface is highly selective, requiring a precise geometric and stereochemical match for effective inhibition. acs.org

The following table presents data on the relative reduction in step growth velocity for D-cystine crystals in the presence of D-CDME and L-CDME, illustrating the stereospecificity of the inhibition.

| Additive (Inhibitor) | Crystal Type | Additive Concentration (mM) | Relative Step Velocity (V/V₀) | Inhibitory Effect |

| This compound (D-CDME) | D-Cystine | 0.15 | Lower than with L-CDME | Effective Inhibition |

| This compound (D-CDME) | D-Cystine | > 0.15 | Decreases significantly | Strong Inhibition |

| L-Cystine dimethyl ester (L-CDME) | D-Cystine | > 0.15 | No significant decrease | Minimal Inhibition |

| Data sourced from studies on {101̅0} step velocities on D-cystine crystals. acs.org V/V₀ represents the ratio of the step velocity with the inhibitor (V) to the step velocity without the inhibitor (V₀). A lower value indicates stronger inhibition. |

Computational and Theoretical Studies of D Cystine Dimethyl Ester

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and materials science.

Detailed Research Findings: While specific molecular docking studies focusing exclusively on D-Cystine dimethyl ester are not extensively documented in publicly available literature, the principles have been applied to its L-isomer, L-Cystine dimethyl ester (CDME), providing a framework for understanding its potential interactions. For instance, studies on L-CDME as a "molecular imposter" to inhibit L-cystine crystal growth are well-established. nih.gov Computational modeling in these studies helps to understand how molecules like CDME can bind to the crystal surfaces of L-cystine, thereby slowing down its crystallization, a key process in the formation of certain kidney stones. nih.gov

Researchers have used molecular docking to evaluate the binding affinities of various ligands to target proteins. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-receptor complex. A more negative value suggests a more stable binding. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein.

For this compound, docking simulations could be employed to screen potential protein targets and predict binding affinities. This approach is part of modern drug discovery pipelines, helping to identify and optimize lead compounds. Researchers are currently using such target prediction methods to identify potential functional proteins through which this compound and related compounds might exert their biological effects. iu.edunih.gov

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| L-Cystine Diamide (B1670390) (2f) | L-Cystine Crystal Surface {100} | -147.2 | N/A (Crystal Surface Interaction) |

| Nα-methylated L-Cystine Diamide (3f) | L-Cystine Crystal Surface {100} | -99.6 | N/A (Crystal Surface Interaction) |

| Hypothetical: this compound | Target Protein X | Predicted Value | Predicted Residues |

This table is illustrative. Data for L-Cystine Diamides are derived from studies comparing them to L-Cystine Dimethyl Ester. nih.gov A hypothetical entry for this compound is included to demonstrate how data from future docking studies would be presented.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are employed to calculate molecular geometries, energies of different conformers, and various electronic properties.

Detailed Research Findings: Comprehensive quantum chemical studies have been performed on cysteine and its derivatives, such as L-cysteine methyl ester. nih.gov These studies provide a strong foundation for understanding this compound. For example, calculations at the ωB97X-D/aug-cc-pVTZ level of theory have been used to determine the geometries and relative energies of the most stable conformers in both the gas phase and in solution. nih.govbeilstein-journals.org

These calculations can reveal important details about the molecule's properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can identify and quantify intramolecular interactions, such as hydrogen bonds and hyperconjugative effects, which dictate the conformational preferences of the molecule. nih.govacs.org For cysteine derivatives, studies have shown that conformational preferences are often governed by a combination of hyperconjugative and steric effects rather than strong intramolecular hydrogen bonds. nih.gov

| Parameter | Method | Basis Set | Calculated Property | Significance |

| Geometry Optimization | DFT (e.g., B3LYP, ωB97X-D) | 6-311G(d,p), aug-cc-pVTZ | Bond lengths, bond angles, dihedral angles | Determines the 3D structure of the most stable conformers. beilstein-journals.orgmdpi.com |

| Relative Energies | DFT, MP2, CCSD(T) | aug-cc-pV(T+d)Z | ΔG, ΔE | Identifies the lowest energy conformers and their population distribution. nih.govacs.org |

| Electronic Properties | DFT | 6-311G(d,p) | HOMO/LUMO energies, ESP, Atomic Charges | Predicts chemical reactivity and sites of interaction. mdpi.com |

| Intramolecular Interactions | NBO Analysis | aug-cc-pVTZ | Hyperconjugative energies, steric interactions | Explains the forces that stabilize specific conformations. nih.gov |

This table summarizes common quantum chemical calculation methods and their applications, based on studies of related cysteine esters.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes, flexibility, and intermolecular interactions.

Detailed Research Findings: MD simulations are a powerful tool for refining structures obtained from docking and for exploring the conformational landscape of flexible molecules like this compound in a simulated physiological environment. While specific MD studies on this compound are not widely published, the methodology is well-established for similar biomolecules. plos.orgacs.org

A typical MD simulation study would involve:

System Setup: Placing the molecule (e.g., this compound) in a simulation box filled with water molecules and ions to mimic a biological environment.

Equilibration: Running the simulation for a period under controlled temperature and pressure (e.g., NVT and NPT ensembles) to allow the system to reach a stable state. acs.org

Production Run: Continuing the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamics.

Analysis of the MD trajectory can yield valuable information:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex over time, indicating its stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or parts of the molecule, highlighting flexible regions.

Conformational Analysis: Identifies the different shapes (conformers) the molecule adopts over time and the transitions between them. For esters of cysteine, conformational analysis is key to understanding their behavior in different solvents. beilstein-journals.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water or a protein target).

| Simulation Parameter | Typical Value/Method | Purpose |